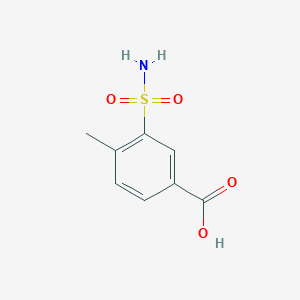

4-Methyl-3-sulfamoylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYIWRQZOYSBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286329 | |

| Record name | 4-methyl-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-05-2 | |

| Record name | 20532-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20532-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Methyl 3 Sulfamoylbenzoic Acid

Established Synthetic Pathways for 4-Methyl-3-sulfamoylbenzoic Acid Synthesis

The synthesis of this compound is primarily achieved through a well-established, two-step chemical sequence. This method is foundational in preparative chemistry for accessing the core structure of this compound and its analogues.

Chlorosulfonation and Subsequent Amination Procedures

The principal route to this compound begins with the electrophilic aromatic substitution on 4-methylbenzoic acid.

Step 1: Chlorosulfonation The first step involves the chlorosulfonation of 4-methylbenzoic acid. In this reaction, 4-methylbenzoic acid is treated with an excess of chlorosulfonic acid. google.com The methyl and carboxylic acid groups on the aromatic ring direct the incoming chlorosulfonyl group (-SO₂Cl) primarily to the 3-position. The reaction mixture is typically heated to facilitate the transformation. Upon completion, the mixture is carefully poured into ice-water, which serves to decompose the excess chlorosulfonic acid and precipitate the intermediate product, 3-(chlorosulfonyl)-4-methylbenzoic acid. This solid intermediate is then isolated by filtration and washed.

Step 2: Amination The second step is the conversion of the newly installed chlorosulfonyl group into a sulfamoyl (sulfonamide) group. The isolated 3-(chlorosulfonyl)-4-methylbenzoic acid is reacted with an aqueous solution of ammonia (B1221849) (ammonium hydroxide). google.com This nucleophilic substitution reaction replaces the chlorine atom with an amino (-NH₂) group, yielding the final product, this compound. The product is typically precipitated from the solution by acidification, collected by filtration, and dried. google.com

Optimization of Reaction Parameters and Yield Enhancement in Preparative Chemistry

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for preparative-scale chemistry to maximize product formation and minimize impurities.

Key parameters for the chlorosulfonation step include reaction temperature and duration. The reaction is often conducted at elevated temperatures, generally ranging from 80°C to 140°C, for a period of two to six hours to ensure complete conversion. google.com The use of a slight excess of chlorosulfonic acid is also a common strategy to drive the reaction to completion. nih.gov For the subsequent amination, controlling the temperature during the addition of the sulfonyl chloride to the ammonia solution is important to manage the exothermic nature of the reaction. google.com

Below is a table summarizing typical reaction parameters for the chlorosulfonation step.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 4-Methylbenzoic Acid | The aromatic precursor. | |

| Reagent | Chlorosulfonic Acid (excess) | Source of the electrophilic chlorosulfonyl group. | google.comnih.gov |

| Temperature | 80–140 °C | To overcome the activation energy for the substitution reaction. | google.com |

| Reaction Time | 2 to 6 hours | To ensure the reaction proceeds to completion. | google.com |

| Workup | Pouring into ice-water | To decompose excess reagent and precipitate the product. |

Strategic Derivatization of the Sulfamoyl Moiety in this compound Analogues

The sulfamoyl group of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of analogues. These modifications primarily involve substitutions at the sulfonamide nitrogen.

N-Substitution Reactions Leading to Diverse Substituted Sulfamoyl Structures

A common strategy for derivatization involves reacting the intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid, not with ammonia, but with various primary or secondary amines. This approach leads to the formation of N-substituted sulfonamides. The reaction is versatile, accommodating a range of amines to introduce different alkyl, aryl, or heterocyclic groups onto the sulfonamide nitrogen. nih.gov For instance, using ethylamine (B1201723) instead of ammonia results in the formation of 3-(ethylsulfamoyl)-4-methylbenzoic acid. Similarly, reaction with methylamine (B109427) yields 4-chloro-3-(methylsulfamoyl)benzoic acid from a 4-chloro analogue. google.com

Systematic Modifications at the Sulfonamide Nitrogen Position

Systematic modifications at the sulfonamide nitrogen are employed to explore structure-activity relationships in medicinal chemistry. By introducing a library of different amines, researchers can fine-tune the steric and electronic properties of the molecule. The reaction between 3-(chlorosulfonyl)-4-methylbenzoic acid and an amine is a robust method for creating these diverse structures. nih.gov In some synthetic procedures, a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) is used to facilitate the reaction. nih.govacs.org

The following table presents examples of N-substituted analogues created from the reaction of a sulfonyl chloride intermediate with different amines.

| Amine Reagent | Resulting N-Substituent | Example Product Name | Reference |

|---|---|---|---|

| Ethylamine | -NHCH₂CH₃ | 3-(Ethylsulfamoyl)-4-methylbenzoic acid | |

| Methylamine | -NHCH₃ | 4-Chloro-3-(methylsulfamoyl)benzoic acid | google.com |

| Cyclopropylamine | -NH-c-C₃H₅ | 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | nih.gov |

| Morpholine | -N(CH₂CH₂)₂O | 2-((Morpholinosulfonyl)methyl)benzoic acid (analogue) | nih.gov |

| 3-Methylaniline | -NH-C₆H₄-CH₃ | 4-Methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid | biosynth.com |

Chemical Modifications of the Benzoic Acid Moiety and Aromatic Ring Systems

Beyond the sulfamoyl group, the carboxylic acid function and the aromatic ring of this compound offer further opportunities for chemical transformation.

The carboxylic acid group is a versatile handle for derivatization. A common first step is its conversion to a more reactive acyl chloride. This is typically achieved by refluxing the benzoic acid derivative with thionyl chloride (SOCl₂). google.com The resulting acyl chloride is a key intermediate that can readily react with alcohols to form esters or with amines to form amides. The formation of esters, such as ethyl benzoate (B1203000) derivatives, has been explored as a strategy to create potential prodrugs. nih.gov Amide formation can be accomplished directly from the carboxylic acid using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The aromatic ring itself can undergo further electrophilic aromatic substitution reactions. However, the ring is already substituted with an electron-donating group (methyl) and two electron-withdrawing groups (sulfamoyl and carboxyl), making further substitutions complex. The positions of any new substituents would be directed by the combined electronic effects of the existing groups. General electrophilic aromatic substitution reactions such as halogenation (bromination or chlorination) are chemically feasible, typically requiring a Lewis acid catalyst. rutgers.edu Another potential transformation is desulfonation, the removal of a sulfonic acid group, which can be achieved by heating in dilute acid, although this is a reverse reaction. rutgers.edu

Esterification, Amidation, and Other Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for functionalization in this compound, allowing for the synthesis of a variety of derivatives such as esters and amides. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). ambeed.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed, often through azeotropic distillation. ambeed.com

For instance, the reaction of this compound with methanol, catalyzed by sulfuric acid, would yield methyl 4-methyl-3-sulfamoylbenzoate. The general reaction is as follows:

Reaction: this compound + R'OH (Alcohol) ⇌ 4-Methyl-3-sulfamoylbenzoate Ester + H₂O (in the presence of an acid catalyst)

Alternative methods for esterification that avoid the use of strong acids include the use of dehydrating agents or conversion to a more reactive intermediate. For example, the carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This highly reactive intermediate then readily reacts with an alcohol to produce the ester with high yield.

Amidation:

The synthesis of amides from this compound is another crucial transformation. Direct reaction with an amine is often inefficient as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. Therefore, coupling agents are commonly employed to facilitate this transformation. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond.

A typical amidation reaction is represented as:

Reaction: this compound + R'R''NH (Amine) + Coupling Agent → N-substituted-4-methyl-3-sulfamoylbenzamide + By-products

The reaction can also proceed via the acyl chloride intermediate, which reacts readily with primary or secondary amines to form the corresponding amides.

Other Carboxylic Acid Transformations:

Beyond esterification and amidation, the carboxylic acid group can undergo other transformations. For example, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or more selective reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). The choice of reducing agent is critical to avoid the reduction of the sulfonamide group.

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | ambeed.com |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC), Solvent (e.g., DMF, DCM) | Amide | |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Reflux | Acyl Chloride | |

| Reduction | Borane-Tetrahydrofuran (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Regioselective Substitutions on the Aromatic Core

The substitution pattern on the aromatic ring of this compound is a key determinant of its reactivity towards further functionalization. The existing substituents—a methyl group (-CH₃) at position 4, a sulfamoyl group (-SO₂NH₂) at position 3, and a carboxylic acid group (-COOH) at position 1—exert significant directing effects on incoming electrophiles or nucleophiles.

In electrophilic aromatic substitution reactions, the directing effects of the substituents are as follows:

-COOH (Carboxylic Acid): This is a deactivating group and a meta-director due to its electron-withdrawing nature.

-SO₂NH₂ (Sulfamoyl): This is also a deactivating group and a meta-director.

-CH₃ (Methyl): This is an activating group and an ortho-, para-director due to its electron-donating inductive and hyperconjugation effects.

The positions on the aromatic ring relative to the carboxylic acid are positions 2 and 6 (ortho), 3 and 5 (meta), and 4 (para). In this compound, the positions open for substitution are 2, 5, and 6. The directing effects of the existing groups are in opposition. The activating methyl group directs towards positions 3 and 5. The deactivating carboxyl and sulfamoyl groups direct away from their ortho and para positions.

Given these competing effects, predicting the exact outcome of an electrophilic substitution can be complex. However, the activating effect of the methyl group, although modest, would likely favor substitution at position 5, which is ortho to the methyl group and meta to both the carboxyl and sulfamoyl groups. Steric hindrance might play a role in disfavoring substitution at position 2, which is ortho to the bulky sulfamoyl group.

In the context of nucleophilic aromatic substitution (SₙAr), the presence of strong electron-withdrawing groups like sulfamoyl and carboxyl can activate the ring towards attack by nucleophiles, particularly if a good leaving group (like a halogen) is present on the ring. Studies on similar dihalo-sulfamoyl-benzoates have shown that the position of substitution is influenced by the nature of the nucleophile and the reaction conditions.

| Position | Influence of -COOH (meta-director) | Influence of -SO₂NH₂ (meta-director) | Influence of -CH₃ (ortho, para-director) | Predicted Outcome for Electrophilic Substitution |

| 2 | Ortho (disfavored) | Ortho (disfavored) | Ortho (favored) | Less likely due to steric hindrance and deactivating groups. |

| 5 | Meta (favored) | Para (disfavored) | Ortho (favored) | Most likely position due to activation by the methyl group and less steric hindrance. |

| 6 | Ortho (disfavored) | Meta (favored) | Meta (disfavored) | Less likely due to deactivation by the carboxyl group. |

Advanced Synthetic Techniques in Sulfamoylbenzoic Acid Chemistry

Modern synthetic chemistry emphasizes the use of techniques that are not only efficient but also environmentally benign and selective. These principles are applicable to the synthesis and modification of this compound and its derivatives.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of sulfamoylbenzoic acid chemistry, several green approaches can be adopted:

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce environmental impact. For example, the synthesis of sulfonamides has been successfully carried out in aqueous media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Catalytic reactions are often more atom-economical than stoichiometric ones.

Energy Efficiency: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating methods.

Safer Reagents: Employing less hazardous reagents, for instance, replacing thionyl chloride with a solid-supported activating agent for ester or amide synthesis, enhances the safety profile of the synthesis.

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency.

Catalytic Amidation: The direct formation of amides from carboxylic acids and amines is often promoted by catalysts. Boronic acids and their derivatives have emerged as effective organocatalysts for this transformation, proceeding under relatively mild conditions. Transition metal catalysts, such as those based on ruthenium, have also been developed for the dehydrogenative coupling of alcohols and amines to form amides, representing a highly atom-economical approach.

Catalytic Esterification: Solid acid catalysts, such as sulfated zirconia or functionalized resins, offer advantages over traditional homogeneous acid catalysts. They are easily separable from the reaction mixture, reusable, and often less corrosive. Zirconium- and titanium-based solid acids have shown high activity in the esterification of various benzoic acids. Biocatalysis, using enzymes like lipases, provides a highly selective and environmentally friendly method for ester synthesis under mild conditions.

The use of these catalytic methods can significantly improve the synthesis of derivatives of this compound, aligning with the principles of green and sustainable chemistry.

Synthesis and Characterization of Metal Complexes Featuring Sulfamoylbenzoic Acid as Ligands

The presence of both carboxylate and sulfonamide groups, which contain potential donor atoms (oxygen and nitrogen), makes this compound and its derivatives attractive ligands for the formation of coordination polymers and metal complexes. These complexes can exhibit interesting structural features and properties, with potential applications in catalysis, materials science, and medicinal chemistry.

The synthesis of these metal complexes typically involves the reaction of a salt of the desired metal ion (e.g., transition metals like Cu(II), Zn(II), Co(II), or lanthanides) with the sulfamoylbenzoic acid ligand in a suitable solvent, often under solvothermal conditions. The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions (such as pH and temperature), and the presence of other co-ligands.

The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The sulfonamide group can also participate in coordination through its oxygen or nitrogen atoms. This versatility in coordination can lead to the formation of diverse structures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers.

Characterization of these metal complexes is carried out using a range of analytical techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and sulfonamide groups.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be useful for understanding its electronic structure and photophysical properties.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes.

Research on related ligands has shown that the resulting metal-organic frameworks (MOFs) can possess porous structures with potential for gas storage or heterogeneous catalysis.

Molecular Interactions and Mechanistic Elucidation of 4 Methyl 3 Sulfamoylbenzoic Acid Analogues

Comprehensive Analysis of Ligand-Target Binding Interactions

The interaction between a ligand, such as a 4-methyl-3-sulfamoylbenzoic acid analogue, and its biological target is a highly specific process that governs the compound's pharmacological activity. Understanding these interactions at a molecular level is fundamental to drug design and development.

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding of small molecules to macromolecular targets. nih.govresearchgate.netnih.gov These methods allow researchers to visualize the binding pose of a ligand within the active site of a protein and to identify the key amino acid residues involved in the interaction.

The insights gained from these computational studies are invaluable for the design of new analogues with improved potency and selectivity. By predicting how structural modifications to the ligand will affect its binding, researchers can prioritize the synthesis of compounds with the most promising profiles, thereby accelerating the drug discovery process. nih.gov

The binding of a ligand to its target is not a static process but rather a dynamic one, influenced by the conformational flexibility of both the ligand and the protein. Assessing the conformational landscapes of this compound analogues and their binding affinities is therefore essential for a complete understanding of their mechanism of action.

The binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between the ligand and its target. Lower values indicate tighter binding. For example, variations in the substituents on the benzenesulfonamide (B165840) ring of methyl 5-sulfamoyl-benzoates have been shown to lead to compounds with extremely high binding affinity to carbonic anhydrase IX (CAIX), with Kd values in the nanomolar and even picomolar range. nih.govnih.gov

Techniques such as the fluorescent thermal shift assay (FTSA) are used to experimentally determine the dissociation constants of compounds for various protein targets. nih.gov These experimental data, in conjunction with computational analyses, provide a detailed picture of the ligand-binding process. Understanding the conformational changes that occur upon binding and the energetic contributions of different interactions helps to explain the observed binding affinities and can guide the design of next-generation inhibitors with optimized pharmacological properties. nih.govnih.gov

Receptor Modulation and Agonist/Antagonist Activity

Analogues of sulfamoyl benzoic acid (SBA) have been synthesized and characterized as modulators of G-protein-coupled receptors (GPCRs), which are pivotal in transducing extracellular signals into cellular responses. acs.orgnih.gov

Characterization of Lysophosphatidic Acid Receptor (LPA2 GPCR) Agonism and Antagonism

Research has focused on developing sulfamoyl benzoic acid (SBA) analogues as specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), a GPCR that mediates protective and anti-apoptotic effects, particularly in the gastrointestinal tract. acs.org The initial template for this work was GRI977143, a compound with LPA2 agonist activity but also undesired LPA3 antagonist effects. acs.org

Through a scaffold derivatization approach guided by computational docking into an LPA2 homology model, new SBA analogues were synthesized. acs.org One such compound, designated as compound 4, demonstrated specific agonism for LPA2 with an EC50 of approximately 2 µM, and importantly, it lacked the LPA3 antagonist activity seen with the parent compound. acs.org This specificity made its scaffold an excellent starting point for further optimization. Subsequent medicinal chemistry efforts led to the development of SBA analogues with subnanomolar agonist activity that was highly specific for the LPA2 receptor. acs.org

Table 2: Pharmacological Characterization of an LPA2 Agonist

| Compound | Receptor Target | Activity | Potency (EC50) | Notes |

|---|---|---|---|---|

| Compound 4 | LPA2 | Specific Agonist | ~ 2 µM | Lacked LPA1/3/4/5 agonist or antagonist activity |

Elucidation of Cellular Pathway Modulation by this compound Derivatives

Derivatives of this compound have been shown to modulate critical cellular pathways, including those involved in cell survival and bacterial biosynthesis.

Mechanisms of Anti-apoptotic Activity

The development of specific LPA2 receptor agonists from sulfamoyl benzoic acid analogues is directly linked to harnessing anti-apoptotic (cell survival) pathways. acs.org Lysophosphatidic acid (LPA) itself is a growth factor-like lipid that exerts anti-apoptotic effects by activating a set of GPCRs, including LPA2. acs.org The activation of these receptors triggers downstream anti-apoptotic kinase pathways, inhibits programmed cell death, promotes cell regeneration, and enhances DNA repair. acs.org The targeted synthesis of potent and specific LPA2 agonists from the sulfamoyl benzoic acid scaffold is part of an effort to develop agents that can mitigate programmed cell death induced by factors such as ionizing radiation and chemotherapeutic agents. acs.org

Interference with Bacterial Folate Biosynthesis Pathways

The sulfonamide moiety is a well-established pharmacophore in antibacterial agents. nih.gov Sulfonamides are structural analogues of p-aminobenzoic acid (PABA). nih.gov In bacteria, PABA is an essential precursor in the biosynthesis of folic acid, which is required for the synthesis of nucleic acids and proteins. By mimicking PABA, sulfonamide-containing compounds can competitively inhibit the enzyme dihydropteroate (B1496061) synthase, thus blocking the folate biosynthesis pathway and halting bacterial growth. nih.gov

Folic acid-sulfonamide conjugates have been designed to enhance this antibacterial activity. nih.gov These conjugates combine the pteridine (B1203161) ring of folic acid with a sulfonamide group, creating a scaffold that can effectively target the anti-folate pathway. nih.gov Molecular docking studies have shown that these conjugates can bind to the dihydrofolate reductase (DHFR) enzyme, another key enzyme in the folate pathway, suggesting a dual mechanism of action. nih.gov Research into related structures, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, has also demonstrated antimicrobial activity against various bacterial strains. mdpi.com

Structure Activity Relationship Sar Studies of 4 Methyl 3 Sulfamoylbenzoic Acid Derivatives

Identification and Elucidation of Essential Pharmacophoric Features within the 4-Methyl-3-sulfamoylbenzoic Acid Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are crucial for its biological activity. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. For this class of compounds, the key features include a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring.

The sulfonamide group (-SO₂NH₂) is a critical component, acting as a potent hydrogen bond donor and acceptor, allowing it to anchor the molecule within the active site of target enzymes. The carboxylic acid group (-COOH) also contributes to the binding profile, often through ionic interactions or hydrogen bonding. The aromatic ring serves as a scaffold, positioning these functional groups in the correct orientation for optimal interaction with the target. The methyl group at the 4-position can influence the electronic properties and conformation of the ring, which in turn can affect binding affinity.

Studies on derivatives of the closely related 4-sulfamoylbenzoic acid have highlighted the importance of the sulfonamide moiety for potent inhibition of enzymes like carbonic anhydrases. nih.gov The primary sulfonamide group is known to coordinate to the zinc ion in the active site of these enzymes. unifi.it Furthermore, deep learning-based generative models have been employed to identify and utilize pharmacophoric features for the design of novel bioactive ligands, underscoring the importance of understanding these features for rational drug design. nih.gov

Correlative Analysis of Substituent Modifications and Resultant Biological Activities

Effects of Aromatic Ring Substitutions on Potency, Selectivity, and Efficacy

Modifications to the aromatic ring of the this compound core have a profound impact on the biological activity of the resulting derivatives. The introduction, removal, or alteration of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For instance, in a series of substituted sulfamoyl benzamidothiazoles, the presence of a bis-substituted phenyl group was found to be necessary for activity. nih.gov Eliminating one methyl group from a 2,5-dimethylphenyl substituent to give 2-methyl and 3-methyl substituted compounds resulted in altered NF-κB activation profiles. nih.gov This suggests that the substitution pattern on the aromatic ring is a key determinant of potency and efficacy.

Furthermore, replacing the phenyl ring with nonpolar aliphatic substituents of varying sizes, such as methyl, ethyl, propyl, iso-pentyl, and tert-butyl groups, led to a complete loss of NF-κB activity, emphasizing the critical role of the aromatic ring itself. nih.gov

In the context of carbonic anhydrase inhibitors, the introduction of a chlorine atom at the 4-position of 3-sulfamoylbenzoic acid derivatives was shown to influence selectivity, with some compounds exhibiting higher affinity for the CA I isozyme over the more avid CA II isozyme. nih.gov

The following table summarizes the effects of some aromatic ring substitutions on biological activity:

| Compound/Modification | Target/Assay | Observed Effect | Reference |

| 2,5-dimethylphenyl substituent | NF-κB activation | Necessary for activity | nih.gov |

| 2-methylphenyl substituent | NF-κB activation | Altered activation profile | nih.gov |

| 3-methylphenyl substituent | NF-κB activation | Altered activation profile | nih.gov |

| Aliphatic substituents (methyl, ethyl, etc.) | NF-κB activation | Loss of activity | nih.gov |

| 4-chloro substitution | Carbonic Anhydrase Inhibition | Altered isozyme selectivity | nih.gov |

Influence of Variations at the Sulfonamide Nitrogen on Biological Profiles

The sulfonamide group is a cornerstone of the pharmacophore of many biologically active compounds. Modifications at the sulfonamide nitrogen (the -NH₂ part of -SO₂NH₂) can significantly alter the biological profile of this compound derivatives. These changes can affect the acidity, hydrogen bonding capacity, and steric bulk of this critical functional group, thereby influencing potency and selectivity.

In the development of inhibitors for human nucleoside-triphosphate diphosphatases (h-NTPDases), the sulfonamide nitrogen was substituted with various amines, including cyclopropylamine, morpholine, and p-bromoaniline. nih.gov This led to a range of inhibitory activities, with the specific substituent playing a key role in determining the potency against different h-NTPDase isoforms. nih.gov

Similarly, in the design of carbonic anhydrase (CA) inhibitors, reacting 4-sulfamoyl benzoic acid with primary and secondary amines and amino acids resulted in a series of benzamide-4-sulfonamides with potent inhibitory activity against several human CA isoforms. nih.gov The nature of the substituent on the sulfonamide nitrogen influenced the inhibition constants (KIs), with some derivatives showing subnanomolar inhibition. nih.gov The "tail approach," which involves adding various chemical moieties to the sulfonamide group, has also been successfully used to achieve isoform-selective CA inhibition. unifi.it

The table below illustrates the impact of different substituents at the sulfonamide nitrogen on the biological activity of related sulfamoylbenzoic acid derivatives:

| Substituent at Sulfonamide Nitrogen | Target Enzyme | Effect on Activity | Reference |

| Cyclopropylamine | h-NTPDases | Modulated inhibitory activity | nih.gov |

| Morpholine | h-NTPDases | Modulated inhibitory activity | nih.gov |

| p-Bromoaniline | h-NTPDases | Modulated inhibitory activity | nih.gov |

| Primary and secondary amines/amino acids | Carbonic Anhydrases | Potent inhibition, with varying KIs | nih.gov |

| Alkyl/benzyl (B1604629) guanidino groups | Carbonic Anhydrase VII | Selective inhibition | unifi.it |

Impact of Chain Linker Modifications on Ligand-Receptor Interactions

In the development of dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), a hydroxamic acid moiety was introduced to a quinazoline-based PI3K pharmacophore through an appropriate linker. nih.gov The nature and length of this linker were critical for achieving potent dual inhibition.

Similarly, in the synthesis of sulfamoyl benzamide (B126) derivatives, a standard carbodiimide (B86325) coupling was used to create an amide bond, which acts as a linker between the sulfamoyl benzoic acid core and various amines. nih.gov The rigidity and length of this amide linker are important for orienting the substituents correctly for binding to the target enzyme.

While direct studies on chain linker modifications of this compound itself are limited in the provided context, the principles derived from related structures highlight the importance of this component. The linker's length, flexibility, and chemical nature can dictate the spatial arrangement of key pharmacophoric features, ultimately affecting binding affinity and selectivity.

Strategic Alterations of Tail Groups and their Pharmacological Consequences

The "tail approach" in drug design involves the addition of various chemical moieties, or "tails," to a core scaffold to enhance its pharmacological properties. unifi.it For derivatives of this compound, strategic alterations of these tail groups can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

In the context of carbonic anhydrase (CA) inhibitors, the addition of amino acid or dipeptide moieties to the 4-sulfamoyl benzoic acid scaffold resulted in derivatives with enhanced water solubility and remarkable inhibitory effects against specific CA isoforms. nih.gov This approach has been instrumental in developing topically acting anti-glaucoma agents. nih.gov

Furthermore, the synthesis of novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides demonstrated that the nature of the alkyl or benzyl group on the guanidino tail could confer selectivity towards CA VII, an isoform implicated in neuropathic pain. unifi.it Some of these derivatives exhibited subnanomolar inhibitory constants and good selectivity over other CA isoforms. unifi.it

The table below provides examples of how different tail groups attached to a sulfamoylphenyl core can influence pharmacological outcomes:

| Tail Group | Core Scaffold | Target | Pharmacological Consequence | Reference |

| Amino acids/Dipeptides | 4-Sulfamoyl benzoic acid | Carbonic Anhydrases | Enhanced water solubility, potent inhibition | nih.gov |

| Aromatic/Heterocyclic sulfonamides/mercaptans | 4-Chloro-3-sulfamoyl benzoic acid | Carbonic Anhydrases | Potent inhibition, some with high affinity for CA I | nih.gov |

| Alkyl/Benzyl guanidino groups | 4-Guanidinobenzenesulfonamide | Carbonic Anhydrase VII | Selective inhibition, subnanomolar potency | unifi.it |

| Thiourea-substituted benzenesulfonamides | N-({4-[N′-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide | Carbonic Anhydrases I & II | Potent and selective inhibition | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For derivatives of benzoic acid, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For instance, QSAR studies on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased the inhibitory activity. nih.gov

In another study, 2D QSAR models were generated for a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids with anticancer activity. rsc.org These models showed an acceptable correlation with the experimental bioassay results, indicating their predictive potential for designing more potent anticancer molecules. rsc.org

The development of generative models like TransPharmer, which integrates pharmacophore fingerprints, represents a significant advancement in predictive analytics for drug discovery. nih.gov These models can generate novel molecular structures with desired pharmacophoric features, potentially leading to the discovery of new bioactive ligands with improved properties. nih.gov

While specific QSAR models for this compound were not detailed in the provided search results, the successful application of these methods to structurally related compounds underscores their potential utility in guiding the design and optimization of new derivatives with desired therapeutic activities.

Stereochemical Considerations and Enantiomeric Effects on Biological Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. For drug molecules that interact with chiral biological targets like enzymes and receptors, different stereoisomers (enantiomers and diastereomers) can exhibit significant variations in their pharmacological and pharmacokinetic profiles. nih.govyoutube.com This principle is of paramount importance in the design and development of derivatives of this compound. While specific, detailed studies on the enantiomeric effects of derivatives of this compound are not extensively documented in publicly available literature, the impact of stereochemistry can be effectively understood by examining structurally analogous compounds, such as the chiral loop diuretic torasemide.

Torasemide, a pyridine-sulfonylurea derivative, acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. nih.govnih.gov It possesses a chiral center and is clinically used as a racemic mixture (a 1:1 mixture of its two enantiomers). The study of such chiral drugs reveals that one enantiomer often possesses the majority of the desired therapeutic activity, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov The differential interaction of enantiomers with their biological targets is due to the specific 3D architecture of the binding site, which can preferentially accommodate one stereoisomer over the other. youtube.com

In the context of developing novel derivatives, creating a single, more active enantiomer can lead to a better therapeutic agent with improved specificity and potentially a better safety profile. nih.gov Research into derivatives of torasemide has focused on modifying the molecule to enhance its activity and duration of action, leading to the development of an interaction model with the Na+/K+/2Cl- cotransport system. nih.gov These studies inherently underscore the importance of the molecule's three-dimensional structure for its inhibitory potency.

The biological activity of chiral sulfonamide derivatives is often stereoselective. For instance, in the development of aggregation pheromone inhibitors, different stereoisomers of 4-methyl-3-heptanol (B77350) showed markedly different effects, with one isomer being an attractant while others were inhibitory. drugs.com This highlights the profound impact that even a subtle change in stereochemistry can have on biological function.

To illustrate the potential differences between enantiomers of a hypothetical chiral derivative of this compound, one can consider the type of data generated in stereoselectivity studies. Typically, the enantiomers are separated and their activity against a specific biological target is quantified.

Table 1: Illustrative Biological Activity of Hypothetical Enantiomers This table is a conceptual illustration based on common findings in stereoselectivity studies and does not represent actual experimental data for the listed compound.

| Compound | Stereoisomer | Target Binding Affinity (IC₅₀, nM) |

| Chiral Derivative A | (R)-enantiomer | 50 |

| (S)-enantiomer | 850 | |

| Racemic Mixture | 475 |

In such a hypothetical case, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. The activity of the racemic mixture is an average of the two, demonstrating that using the pure (R)-enantiomer would be more efficient.

Further structure-activity relationship studies on torasemide derivatives have explored how modifications to the scaffold affect their ability to block the Na+/K+/2Cl- cotransporter. These studies provide insight into the structural requirements for binding and activity.

Table 2: Research Findings on the SAR of Torasemide Analogs Based on research into the inhibition of the Na+ 2Cl- K+ co-transporter. nih.gov

| Compound/Modification | Relative Potency | Key Observation |

| Torasemide | Baseline | Serves as the reference compound for diuretic activity. |

| Increased Lipophilicity | Increased | A correlation was found between higher lipophilicity (log P') and increased inhibitory activity on the co-transporter. nih.gov |

| Phenylureido Analogs | Generally Higher | Replacement of the isopropylamino group with various substituted phenylureido groups led to compounds more potent than torasemide. |

| 4-chloro-3-trifluoromethylphenylureido | Most Potent | This derivative was identified as the most active in the series, highlighting specific electronic and steric requirements for optimal activity. |

These findings demonstrate that specific substitutions on the torasemide scaffold, which alter the molecule's stereoelectronic properties, have a profound impact on biological activity. nih.gov This reinforces the concept that for any chiral derivative of this compound, the precise spatial arrangement of functional groups is crucial for effective interaction with its biological target. Therefore, stereochemical considerations are an indispensable aspect of the design of new, more effective therapeutic agents based on this scaffold.

Preclinical Biological Evaluation and Assessment of Therapeutic Potential

In Vitro Efficacy and Potency Profiling

The in vitro evaluation of sulfamoylbenzoic acid derivatives has revealed a broad spectrum of biological activities, suggesting their potential as scaffolds for the development of new therapeutic agents. These activities range from antimicrobial and anti-inflammatory to anticancer and antiviral effects, often linked to the inhibition of specific enzymes.

Determination of Antimicrobial Activity Against Diverse Bacterial Pathogens (Gram-positive and Gram-negative)

The sulfonamide functional group is a well-established pharmacophore in antibacterial agents. Derivatives of sulfamoylbenzoic acid have demonstrated this potential. nih.gov Sulfonamides are recognized as effective chemotherapeutic agents, often exhibiting bacteriostatic activity against both Gram-positive and Gram-negative bacteria. nih.gov Their applications have included the treatment of various infections, such as bacillary dysentery and urinary tract infections. nih.gov

Recent studies have further explored the antimicrobial properties of this class. For instance, certain (E)-3-(4-sulfamoylphenylcarbamoyl) acrylic acid derivatives have shown notable antibacterial activity. dergipark.org.tr Specifically, some of these compounds demonstrated higher efficacy against Bacillus subtilis than the conventional antibiotic Vancomycin. dergipark.org.tr Similarly, investigations into N-substituted 4-sulfamoylbenzoic acid derivatives have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting their potential to address antibiotic resistance. nih.gov The mechanism of action for benzoic acid derivatives, in general, involves the disruption of bacterial cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net

Table 1: Antimicrobial Activity of Selected Sulfamoylbenzoic Acid Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| (E)-3-(4-sulfamoylphenylcarbamoyl) acrylic acid derivatives | Bacillus subtilis | Higher activity than Vancomycin | dergipark.org.tr |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (MRSA) | Strong inhibition; higher effect than oxacillin (B1211168) for some isolates | nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | Strong inhibition | nih.gov |

| Sulfonamide derivatives | Gram-positive and Gram-negative bacteria | General bacteriostatic activity | nih.gov |

Evaluation of Antifungal Efficacy Against Clinically Relevant Fungi

The potential of benzoic acid derivatives extends to antifungal applications. Research has focused on identifying specific structural features that enhance antifungal activity. nih.govresearchgate.net For example, a series of phenylpyridines derivatives were designed as novel inhibitors of the fungal-specific enzyme CYP53, showing excellent biological activity against pathogenic and drug-resistant fungi. researchgate.net The mechanism involves blocking the metabolism of toxic intermediates like benzoates. researchgate.net

Furthermore, studies on other benzoic acid derivatives, such as those isolated from Piper cumanense, have demonstrated activity against a range of phytopathogenic fungi, with particular efficacy against the Fusarium genus. nih.gov The modification of natural compounds like gallic acid with azole groups, which are known antifungal pharmacophores, has also yielded derivatives with significantly enhanced antifungal activity against Fusarium graminearum. mdpi.com These findings suggest that the sulfamoylbenzoic acid scaffold could be similarly modified to develop novel antifungal agents.

Assessment of Anti-inflammatory Modulating Properties

Sulfamoylbenzoic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs. ontosight.ai A key mechanism involves the inhibition of enzymes in the arachidonic acid cascade, such as cytosolic phospholipase A2α (cPLA2α), which leads to the formation of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net Structural modifications of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have led to compounds with submicromolar IC50 values against cPLA2α. researchgate.net

Another significant target for this class of compounds is the NLRP3 inflammasome, a protein complex involved in inflammatory diseases. nih.gov Modifications of existing drugs have led to sulfamoyl-benzamide derivatives with high selectivity and increased solubility as NLRP3 inhibitors. nih.gov Furthermore, sulfamoyl-benzamides have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes whose dysregulation is linked to inflammation, thrombosis, and cancer. nih.gov

Anticancer and Antitumor Activity in Established Cancer Cell Lines

The benzoic acid scaffold is present in several anticancer drugs, and its derivatives are a continued focus of cancer research. preprints.org A significant challenge in cancer therapy is the non-selective cytotoxicity of many drugs. nih.gov Studies on sulfamoyl benz(sulfon)amides have shown that these compounds can exhibit selective cytotoxicity towards cancerous cells while having minimal impact on healthy cells. nih.gov

In detailed investigations, sulfamoyl benz(sulfon)amides were tested against breast cancer (MCF-7), bone-marrow cancer (K-562), and cervical cancer (HeLa) cell lines, demonstrating selective anticancer activity across these lines. nih.gov The inhibition of h-NTPDases by sulfamoyl-benzamides also points to an anticancer mechanism, as these enzymes are implicated in cancer pathology. nih.gov

Antiviral Spectrum and Potency Determination

Derivatives of sulfonamidobenzoic acid have shown significant promise as antiviral agents. A notable area of research has been their activity against enteroviruses, such as coxsackievirus B3 (CVB3), which can cause severe and life-threatening illnesses. nih.gov A series of 4-substituted sulfonamidobenzoic acid derivatives were developed and evaluated, leading to the identification of two compounds with high potency against the CVB3 strain, exhibiting IC50 values of 4.29 µM and 4.22 µM. nih.gov These compounds are believed to act as "capsid binders," stabilizing the viral capsid to prevent its uncoating and the release of the viral genome. nih.gov

The broader class of benzoic acid derivatives has also been investigated for antiviral properties against other viruses. For instance, a derivative termed NC-5 has demonstrated potent activity against influenza A viruses, including oseltamivir-resistant strains, by inhibiting the viral neuraminidase. nih.govmdpi.com Other research has explored benzoic acid derivatives against herpes simplex viruses (HSV-1 and HSV-2), including acyclovir-resistant isolates. researchgate.net

Enzyme Inhibition Assays: IC50 and Ki Value Determinations

The biological activities of sulfamoylbenzoic acid derivatives are often rooted in their ability to inhibit specific enzymes. The potency of this inhibition is commonly quantified using IC50 and Ki values. The IC50 value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50%, serving as a measure of the inhibitor's functional strength. sigmaaldrich.com The Ki value, or inhibition constant, reflects the binding affinity of the inhibitor to the enzyme and is a more absolute measure that allows for direct comparison between different inhibitors. sigmaaldrich.comyoutube.com

Research on sulfamoylbenzoic acid derivatives has yielded several potent enzyme inhibitors. For example, in the context of anti-inflammatory action, derivatives have been identified with submicromolar IC50 values against cytosolic phospholipase A2α (cPLA2α), with some compounds showing IC50 values as low as 0.25 µM. researchgate.net In the realm of antiviral research, 4-substituted sulfonamidobenzoic acid derivatives have demonstrated IC50 values against coxsackievirus B3 in the low micromolar range (e.g., 4.22 µM and 4.29 µM). nih.gov Furthermore, specific sulfamoylbenzoic acid derivatives have been shown to be highly potent and selective inhibitors of h-NTPDases, with one derivative inhibiting h-NTPDase8 with an IC50 value of 0.28 µM. nih.gov

Table 2: Enzyme Inhibition Data for Selected Sulfamoylbenzoic Acid Derivatives

| Derivative Class/Compound | Target Enzyme | IC50 Value (µM) | Biological Activity | Reference(s) |

|---|---|---|---|---|

| N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivative (85) | cPLA2α | 0.25 | Anti-inflammatory | researchgate.net |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 | Anti-inflammatory, Anticancer | nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 | Anti-inflammatory, Anticancer | nih.gov |

| 4-substituted sulfonamidobenzoic acid derivative (7a) | Coxsackievirus B3 | 4.22 | Antiviral | nih.gov |

| 4-substituted sulfonamidobenzoic acid derivative (4) | Coxsackievirus B3 | 4.29 | Antiviral | nih.gov |

In Vivo Pharmacological Investigations in Disease Models

The in vivo assessment of 4-Methyl-3-sulfamoylbenzoic acid and its derivatives is crucial for determining their therapeutic relevance and translational potential. These studies are typically conducted in well-established animal models that mimic human diseases.

Efficacy Evaluation in Relevant Animal Models (e.g., Models of Hypertension, Inflammation, Microbial Infection)

While direct in vivo efficacy data for this compound is limited in publicly available literature, studies on closely related sulfamoylbenzoic acid derivatives have demonstrated significant pharmacological effects in various animal models.

Derivatives of sulfamoylbenzoic acid have been investigated for their antihypertensive properties. google.com Certain compounds from this class have shown the ability to lower blood pressure in animal models of hypertension, suggesting a potential therapeutic application in cardiovascular diseases. google.com It is important to note that some of these derivatives were specifically designed to exhibit potent hypotensive activity without a significant diuretic effect, which can be an undesirable side effect of some antihypertensive medications. google.com

In the context of microbial infections, the carbonic anhydrase inhibitor dorzolamide, a sulfonamide derivative, has been evaluated in a mouse model of vancomycin-resistant enterococci (VRE) colonization. peerj.com This highlights the potential for this class of compounds to address antibiotic resistance. peerj.com

Furthermore, some benzenesulfonamide (B165840) derivatives have been assessed as anticonvulsant agents in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced convulsion models. nih.gov Certain derivatives effectively abolished induced seizures in these models, indicating their potential as central nervous system agents. nih.gov

The anti-inflammatory potential of benzoic acid derivatives has also been explored. nih.govmdpi.com For instance, certain 5-acetamido-2-hydroxy benzoic acid derivatives have shown peripheric anti-nociceptive activity in acetic acid-induced writhing tests in mice, suggesting their utility in managing pain and inflammation. mdpi.com

Below is a table summarizing the in vivo efficacy of related sulfamoylbenzoic acid derivatives in various animal models.

| Compound Class | Animal Model | Disease/Condition | Observed Efficacy |

| Sulfamoylbenzoic acid derivatives | Models of hypertension | Hypertension | Antihypertensive activity google.com |

| Dorzolamide (sulfonamide derivative) | VRE colonization mouse model | Microbial Infection | Reduction of VRE colonization peerj.com |

| Benzenesulfonamide derivatives | MES and sc-PTZ induced convulsion models | Epilepsy/Convulsions | Abolished induced seizures nih.gov |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Acetic acid-induced writhing test (mice) | Pain/Inflammation | Peripheric anti-nociceptive activity mdpi.com |

Pharmacodynamic and Pharmacokinetic Studies in Biological Systems

Pharmacodynamic (PD) and pharmacokinetic (PK) studies are essential to understand the relationship between drug concentration and its effect, as well as the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

For sulfamoylbenzoic acid derivatives, particularly those acting as carbonic anhydrase inhibitors, pharmacodynamic studies often focus on their ability to lower intraocular pressure (IOP). drugs.com Orally, parenterally, or topically administered carbonic anhydrase inhibitors have been shown to decrease the formation of aqueous humor, leading to a reduction in IOP in both normal and glaucomatous eyes. drugs.com The ocular effects of these drugs are independent of their diuretic effects. drugs.com

Pharmacokinetic studies reveal that carbonic anhydrase inhibitors are distributed throughout the body, with high concentrations found in tissues rich in the enzyme, such as erythrocytes and the renal cortex. drugs.com They also penetrate the aqueous humor of the eye. drugs.com Some benzenesulfonamide derivatives have demonstrated a long duration of action in anticonvulsant studies, with efficacy observed up to 6 hours after administration. nih.gov These compounds have been shown to be orally active. nih.gov

Toxicological studies on some aminobenzoic acid diuretics have been conducted in rats to assess their safety profile. acs.org Subacute toxicity studies on certain anticonvulsant benzenesulfonamide derivatives have indicated a nontoxic chemical profile. nih.gov

The table below outlines key pharmacodynamic and pharmacokinetic parameters for related compounds.

| Compound Class | Pharmacodynamic Effect | Pharmacokinetic Profile |

| Carbonic Anhydrase Inhibitors | Decrease aqueous humor formation, lower intraocular pressure drugs.com | Distributed in tissues with high carbonic anhydrase concentration (erythrocytes, renal cortex), enters aqueous humor drugs.com |

| Anticonvulsant Benzenesulfonamides | Abolition of induced seizures nih.gov | Orally active, long duration of action (up to 6 hours), nontoxic in subacute toxicity studies nih.gov |

Assessment of Selectivity and Specificity Profiles

The selectivity and specificity of a therapeutic agent are critical for its safety and efficacy, as they determine the extent to which the drug interacts with its intended target versus other biological molecules.

Investigation of Potential Off-Target Interactions

Computational approaches are often employed to predict potential off-target interactions for small molecules. nih.gov These methods can help identify potential liabilities early in the drug discovery process. For instance, benzenesulfonamide derivatives have been designed as dual-target inhibitors, such as those targeting both tubulin and STAT3, indicating that this scaffold can be engineered to interact with multiple targets. nih.gov

Detailed Analysis of Enzyme Isozyme Selectivity

A significant body of research on sulfamoylbenzoic acid derivatives has focused on their inhibitory activity against various isoforms of carbonic anhydrase (CA). nih.gov There are several human CA isozymes (e.g., hCA I, II, IV, IX, XII), and achieving isoform selectivity is a key goal to minimize side effects. nih.govacs.orgnih.gov

For example, many benzenesulfonamide derivatives show potent inhibition of the tumor-associated isoforms hCA IX and XII, while being less effective against the ubiquitous cytosolic isoforms hCA I and II. acs.org This selectivity is crucial for their potential application as anticancer agents. nih.govnih.govacs.org Some derivatives have been reported to inhibit hCA IX and XII in the low nanomolar to subnanomolar range. acs.org

Conversely, other derivatives have been designed to be selective for hCA II and VII, which are implicated in epileptogenesis. nih.gov There are also instances where derivatives show higher affinity for hCA I than the highly active hCA II. nih.gov The selectivity profile is highly dependent on the specific chemical substitutions on the sulfamoylbenzoic acid scaffold. nih.govresearchgate.net

The following table presents the inhibitory activity (as inhibition constant, Kᵢ) of various classes of sulfamoylbenzoic acid derivatives against different human carbonic anhydrase isozymes, demonstrating the achievable selectivity.

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| Benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides | - | - | 6.1 - 568.8 nM mdpi.com | 61.3 - 432.8 nM mdpi.com |

| Mono-tailed benzenesulfonamides | 68.4 - 458.1 nM acs.org | 62.8 - 153.7 nM acs.org | - | 55.4 - 113.2 nM acs.org |

| Dihydrothiazole benzenesulfonamides | 4472.4 nM (for one selective compound) nih.gov | 8.1 - 90.3 nM nih.gov | 108.8 nM (for one selective compound) nih.gov | 1390.0 nM (for one selective compound) nih.gov |

| Oxime esters of 2,4-dichloro-5-sulfamoylbenzoic acid | - | - | 3.4 - 43.3 nM nih.gov | 8.9 - 263 nM nih.gov |

| Benzenesulfonamides from click chemistry | 41.5 - 1500 nM acs.org | 30.1 - 755 nM acs.org | 1.5 - 38.9 nM acs.org | 0.8 - 12.4 nM acs.org |

Exploration of Emerging Therapeutic Applications

The chemical scaffold of this compound and its derivatives has been explored for a variety of therapeutic applications beyond their traditional use as diuretics.

The most prominent emerging application is in oncology . nih.govnih.govkoreascience.kr The overexpression of carbonic anhydrase IX (CA IX) in many types of cancer has made it an attractive target for anticancer drug development. nih.gov Sulfamoylbenzoic acid derivatives that selectively inhibit CA IX are being investigated as potential anticancer agents. nih.govnih.govacs.org The proposed mechanism involves the disruption of pH regulation in the tumor microenvironment, which is crucial for cancer cell survival and proliferation. nih.gov Antiproliferative assays have shown that some of these derivatives have promising effects on cancer cell lines. nih.govnih.govacs.org

Another area of interest is in anti-inflammatory and analgesic therapies. nih.govontosight.ai Derivatives of sulfamoylbenzoic acid have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. ontosight.ai Some of these compounds have demonstrated potent anti-inflammatory and analgesic activities in vivo with good gastric tolerability. ontosight.ai

The potential for these compounds as antimicrobial agents is also being investigated. peerj.comresearchgate.netmdpi.com For instance, some sulfamoylbenzoic acid derivatives have shown activity against virulent bacterial strains. researchgate.net

Furthermore, the role of these derivatives as anticonvulsants is an active area of research. nih.gov By selectively inhibiting specific carbonic anhydrase isoforms in the brain, these compounds may offer a novel approach to the treatment of epilepsy. nih.gov

The table below summarizes the emerging therapeutic applications of sulfamoylbenzoic acid derivatives.

| Therapeutic Application | Mechanism/Target | Supporting Evidence |

| Anticancer | Inhibition of carbonic anhydrase IX (CA IX) nih.govnih.gov | Potent and selective inhibition of CA IX, antiproliferative effects on cancer cell lines nih.govnih.govacs.orgkoreascience.kr |

| Anti-inflammatory/Analgesic | Inhibition of COX-1/2 and 5-LOX ontosight.ai | Potent inhibitory activities against inflammatory enzymes, in vivo anti-inflammatory and analgesic effects nih.govontosight.ai |

| Antimicrobial | Inhibition of bacterial carbonic anhydrases or other targets peerj.comresearchgate.net | Activity against vancomycin-resistant enterococci and other virulent bacterial strains peerj.comresearchgate.netmdpi.com |

| Anticonvulsant | Selective inhibition of brain carbonic anhydrase isoforms (e.g., hCA II, VII) nih.gov | Abolition of seizures in animal models of epilepsy nih.gov |

| Anti-glaucoma | Inhibition of carbonic anhydrase II and IV in the eye drugs.comnih.gov | Lowering of intraocular pressure in animal models nih.gov |

| Trypanocidal | Inhibition of trans-sialidase mdpi.com | Moderate inhibition of the enzyme and significant trypanocidal activity mdpi.com |

Development of Agents for Alzheimer's Disease Treatment

The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta plaques and neurofibrillary tangles, as well as the dysregulation of neurotransmitters. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com A shortage of acetylcholine in the brain is linked to cognitive decline. nih.gov

Research into various heterocyclic compounds has shown promise in this area. For instance, derivatives of thiazole-sulfonamides have been synthesized and evaluated as potential inhibitors of both AChE and BChE. mdpi.com These studies provide a rationale for investigating other sulfonamide-containing compounds, such as this compound, for similar activities. The general structure of sulfonamides allows for modifications that can influence their inhibitory potential against these key enzymes in Alzheimer's disease. mdpi.com

Similarly, benzimidazole-based compounds have been developed and studied for their anti-Alzheimer's properties. nih.gov These efforts highlight the ongoing search for novel molecular scaffolds that can effectively target the multifaceted nature of Alzheimer's disease.

While specific data on this compound is not available, the table below summarizes the activity of related compound classes that have been investigated for their potential in Alzheimer's disease treatment.

| Compound Class | Target Enzymes | Notable Findings |

| Thiazole-Sulfonamide Derivatives | AChE, BChE | Some derivatives show potent inhibitory activity against both enzymes. mdpi.com |

| Benzimidazole Analogs | AChE, BChE | Designed as inhibitors for the treatment of Alzheimer's disease. nih.gov |

Research into Radioprotective Actions and Cellular Rescue

Ionizing radiation can cause significant cellular damage, primarily through the generation of reactive oxygen species (ROS) that lead to DNA damage, lipid peroxidation, and apoptosis (programmed cell death). Radioprotective agents are compounds that can mitigate these harmful effects.

The sulfonamide functional group is a component of various biologically active molecules, and some have been investigated for their radioprotective capabilities. researchgate.net Studies on certain novel sulfonamide derivatives have shown that they can exhibit a synergistic effect with gamma radiation, suggesting a potential role in modulating the cellular response to radiation. researchgate.net The broad biological activities of sulfonamides, which include antibacterial and diuretic properties, underscore the diverse potential of this chemical class. nih.gov

The mechanism of radioprotection often involves scavenging free radicals and reducing oxidative stress. For example, methyl 3,4-dihydroxybenzoate , a benzoic acid derivative, has demonstrated neuroprotective effects against oxidative damage by inhibiting ROS accumulation and modulating apoptosis-related proteins. nih.gov This highlights the potential for benzoic acid derivatives to act as cellular protectants.

Research into sulfur-containing compounds has also revealed radioprotective mechanisms related to the temporary inhibition of metabolic processes, leading to a reduction in the generation of ROS. While not directly involving this compound, these findings point to a potential avenue of investigation for structurally similar molecules.

The table below outlines the observed effects of related compound classes in the context of radioprotection and cellular rescue.

| Compound Class | Observed Effect | Potential Mechanism |

| Novel Sulfonamides | Synergistic effect with gamma radiation. researchgate.net | Modulation of cellular response to radiation. researchgate.net |

| Benzoic Acid Derivatives (e.g., methyl 3,4-dihydroxybenzoate) | Neuroprotection against oxidative damage. nih.gov | Inhibition of ROS accumulation, modulation of apoptosis. nih.gov |

While the direct preclinical evaluation of this compound in Alzheimer's disease and radioprotection remains to be fully explored, the existing research on related sulfonamides and benzoic acid derivatives provides a foundation for future studies into its therapeutic potential.

Advanced Characterization and Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the cornerstone for verifying the chemical structure of newly synthesized or isolated compounds. Each technique provides a unique piece of the structural puzzle, and together they offer definitive confirmation of the 4-Methyl-3-sulfamoylbenzoic acid structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show a complex splitting pattern for the three non-equivalent protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid would likely appear as a doublet, the proton between the two substituents as a singlet or a finely split triplet, and the proton ortho to the methyl group as a doublet. Other expected signals include a singlet for the methyl group (CH₃), a broad singlet for the carboxylic acid proton (COOH), and another broad singlet for the two protons of the sulfamoyl group (SO₂NH₂). The exact chemical shifts (δ) are influenced by the solvent used. For comparison, in related structures like 4-methylbenzoic acid, the methyl protons appear around δ 2.36 ppm, and the aromatic protons appear between δ 7.29 and 7.84 ppm. rsc.org In p-sulfamoylbenzoic acid, the aromatic protons are observed at approximately δ 7.97-8.14 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct signals are expected: one for the methyl carbon, one for the carboxylic carbon, and six for the aromatic carbons (as they are all chemically non-equivalent). The chemical shifts would be influenced by the nature of the substituent; for example, the carbon bearing the carboxylic acid group would be significantly downfield. In the related 4-methylbenzoic acid, the methyl carbon appears at δ 21.55 ppm, the aromatic carbons between δ 128.52-143.46 ppm, and the carboxylic carbon at δ 167.80 ppm. rsc.org

Predicted NMR Data for this compound | Atom Type | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | | :--- | :--- | :--- | :--- | | Methyl Protons (CH₃) | ¹H NMR | ~2.4 | Singlet | | Aromatic Protons (Ar-H) | ¹H NMR | ~7.5 - 8.5 | Multiplets/Doublets | | Sulfamoyl Protons (SO₂NH₂) | ¹H NMR | Broad Singlet | | Carboxylic Acid Proton (COOH) | ¹H NMR | >10 (Broad Singlet) | | Methyl Carbon (CH₃) | ¹³C NMR | ~21 | Quartet (in off-resonance) | | Aromatic Carbons (Ar-C) | ¹³C NMR | ~125 - 145 | Multiple | | Carboxylic Carbon (C=O) | ¹³C NMR | ~167 | Singlet (in off-resonance) |

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. For the related compound 4-methyl-3-nitrobenzoic acid, characteristic peaks are observed for C-H stretching, C=O stretching of the carboxylic acid, and vibrations of the substituent groups. researchgate.net

Key Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Sulfonamide | N-H Stretch (asymmetric & symmetric) | 3350-3250 |

| Sulfonamide | S=O Stretch (asymmetric & symmetric) | 1350-1310 and 1170-1150 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Aromatic Ring | C=C Stretch | ~1600 and ~1475 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, promoting electrons from lower to higher energy orbitals (typically π→π* transitions). The benzene ring and its substituents (carboxyl, sulfamoyl, and methyl groups) constitute the chromophore. The absorption maxima (λ_max) and molar absorptivity are sensitive to the solvent and the pH of the solution. Studies on related benzoic acid derivatives show strong absorption bands in the UV region. For instance, p-hydroxybenzoic acid derivatives exhibit intense bands between 200 and 400 nm, which shift depending on pH due to the ionization of the acidic and phenolic groups. nist.gov The UV-Vis spectrum for this compound is expected to show characteristic π→π* transitions associated with the substituted aromatic system.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₈H₉NO₄S), the exact molecular weight is 215.0252 g/mol . In an MS experiment, the molecule would be ionized to produce a molecular ion [M]⁺ or a protonated/deprotonated molecule [M+H]⁺ or [M-H]⁻, whose mass-to-charge ratio (m/z) is measured.

The subsequent fragmentation of the molecular ion provides structural clues. Analysis of closely related compounds, such as 4-Chloro-3-sulfamoylbenzoic acid, provides insight into expected fragmentation pathways. mzcloud.org

Predicted Key Fragmentation Patterns for this compound

| Fragment Ion | Mass Lost | Description |

|---|---|---|

| [M - OH]⁺ | 17 | Loss of a hydroxyl radical from the carboxylic acid group. |

| [M - H₂O]⁺ | 18 | Loss of a water molecule. |

| [M - COOH]⁺ | 45 | Loss of the carboxyl group. |

| [M - SO₂NH₂]⁺ | 80 | Loss of the sulfamoyl radical. |

X-ray Crystallography for Ligand-Enzyme Complex Structural Determination